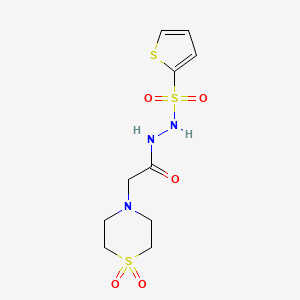
2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-(thiophene-2-sulfonyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-(thiophene-2-sulfonyl)acetohydrazide is a useful research compound. Its molecular formula is C10H15N3O5S3 and its molecular weight is 353.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-N'-(thiophene-2-sulfonyl)acetohydrazide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, drawing from various studies to provide a comprehensive understanding of its pharmacological properties.
Chemical Structure and Properties
The compound has the molecular formula C10H15N3O5S3 and features a thiomorpholine ring, a thiophene sulfonyl group, and an acetohydrazide moiety. These structural components are believed to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C10H15N3O5S3 |
| Molecular Weight | 315.42 g/mol |
| CAS Number | 1564649-89-3 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives and hydrazides. The process includes the formation of the dioxo-thiomorpholine structure, followed by sulfonylation and acetylation steps.
Antioxidant Activity
Research indicates that derivatives of this compound exhibit antioxidant properties. For instance, studies have shown that related compounds can scavenge DPPH radicals with IC50 values ranging from 0.165 to 0.191 mM, demonstrating significant antioxidant capacity compared to standard antioxidants like BHT .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- α-Amylase and α-Glucosidase : It has shown promising dual inhibition capabilities, which could be beneficial in managing hyperglycemia and diabetes .
- COX-2 Inhibition : While not the most potent compared to other inhibitors, it contributes to reducing inflammation associated with cancer progression .
Cytotoxicity
In vitro studies on human colon carcinoma cell lines (LoVo and HCT-116) revealed that certain derivatives of this compound possess cytotoxic effects. The most active derivatives demonstrated IC50 values indicating effective inhibition of cell proliferation:
- IC50 for LoVo : 294.32 ± 8.41 µM
- IC50 for HCT-116 : 298.05 ± 13.26 µM
These compounds were found to induce apoptosis through modulation of key regulatory proteins such as Bax and Bcl-2, as well as activation of caspases involved in the apoptotic pathway .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic and extrinsic pathways through caspase activation.
- Enzyme Interaction : Molecular docking studies suggest that the compound binds effectively to target enzymes, inhibiting their activity through specific interactions with active sites .
Case Studies
- Colon Cancer Study : A study focused on the cytotoxic effects of various derivatives on colon cancer cell lines highlighted the potential use of these compounds as anticancer agents. The findings indicated significant cell cycle arrest and apoptosis induction in treated cells .
- Diabetes Management : Another investigation assessed the enzyme inhibitory effects of related compounds on α-amylase and α-glucosidase, suggesting their utility in controlling postprandial blood glucose levels .
Properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-N'-thiophen-2-ylsulfonylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5S3/c14-9(8-13-3-6-20(15,16)7-4-13)11-12-21(17,18)10-2-1-5-19-10/h1-2,5,12H,3-4,6-8H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCVLISLAZSZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC(=O)NNS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














